molecular formula C12H10FNO B1629468 (5-(2-Fluorophenyl)pyridin-3-yl)methanol CAS No. 887974-05-2

(5-(2-Fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B1629468
CAS No.: 887974-05-2
M. Wt: 203.21 g/mol
InChI Key: PNKVNRGCNVPMMH-UHFFFAOYSA-N
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Description

(5-(2-Fluorophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of fluorinated aromatic compounds It features a pyridine ring substituted with a fluorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods: For industrial-scale production, the process involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-(2-Fluorophenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (5-(2-Fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyridine ring facilitates its incorporation into biological systems. The methanol group can participate in hydrogen bonding, further stabilizing its interactions with target molecules .

Comparison with Similar Compounds

    5-(2-Fluorophenyl)pyridine-3-carbaldehyde: A precursor in the synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanol.

    5-(2-Fluorophenyl)pyridine-3-carboxylic acid: An oxidation product of this compound.

    5-(2-Fluorophenyl)pyridin-3-ylmethane: A reduction product of this compound

Uniqueness:

Properties

IUPAC Name

[5-(2-fluorophenyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKVNRGCNVPMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647006
Record name [5-(2-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-05-2
Record name [5-(2-Fluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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